molecular formula C16H14N2O B8758910 1-Ethyl-2-naphthalen-1-YL-1H-imidazole-4-carbaldehyde CAS No. 906477-09-6

1-Ethyl-2-naphthalen-1-YL-1H-imidazole-4-carbaldehyde

Cat. No. B8758910
M. Wt: 250.29 g/mol
InChI Key: VCAODJWBUQPYEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-2-naphthalen-1-YL-1H-imidazole-4-carbaldehyde is a useful research compound. Its molecular formula is C16H14N2O and its molecular weight is 250.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethyl-2-naphthalen-1-YL-1H-imidazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-2-naphthalen-1-YL-1H-imidazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

906477-09-6

Product Name

1-Ethyl-2-naphthalen-1-YL-1H-imidazole-4-carbaldehyde

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

1-ethyl-2-naphthalen-1-ylimidazole-4-carbaldehyde

InChI

InChI=1S/C16H14N2O/c1-2-18-10-13(11-19)17-16(18)15-9-5-7-12-6-3-4-8-14(12)15/h3-11H,2H2,1H3

InChI Key

VCAODJWBUQPYEE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=C1C2=CC=CC3=CC=CC=C32)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4,5-dibromo-1-ethyl-2-naphthalen-1-yl-1H-imidazole (3.80 g, 10 mmol) in anhydrous THF (60 ml) at −78° C. under nitrogen is added a solution of n-BuLi in hexane (1.6 M, 6.88 ml, 11 mmol, 1.1 eq.) dropwise. The resulting mixture is stirred at −78° C. for 1 hr, followed by dropwise addition of TMSCl (1.188 g, 11 mmol, 1.1 eq.). The resulting solution is stirred at −78° C. After 1 hr, n-BuLi in hexane (1.6 M, 6.88 ml, 11 mmol, 1.1 eq.) is added dropwise. The resulting mixture is stirred at −78° C. for 1 hr followed by the addition of anhydrous DMF (3.65 g, 50 mmol, 5.0 eq.). The resulting solution is stirred at −78° C. for 10 min, and then warmed to rt and stirred for additional 10 min. Water (30 ml) is added to quench the reaction, followed by the addition of MeOH (3 ml). The resulting mixture is stirred at rt for 4 hr. The organic solvent is evaporated under reduced pressure and the residue is extracted with EtOAc (50 ml×3). The combined organic layers are washed with water and brine, and dried over Na2SO4. Concentration and purification through silica gel chromatography (hexanes/EtOAc, from 8:1 to 4:1) affords the title compound. LCMS 251 (M+1).
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.88 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.188 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
6.88 mL
Type
reactant
Reaction Step Four
Name
Quantity
3.65 g
Type
reactant
Reaction Step Five
Name
Quantity
3 mL
Type
solvent
Reaction Step Six

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